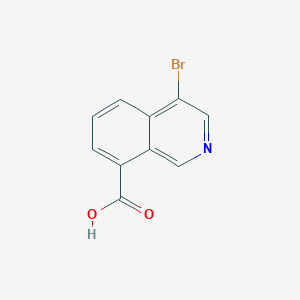4-Bromoisoquinoline-8-carboxylic acid
CAS No.: 1823254-04-1
Cat. No.: VC4664288
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.067
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1823254-04-1 |
|---|---|
| Molecular Formula | C10H6BrNO2 |
| Molecular Weight | 252.067 |
| IUPAC Name | 4-bromoisoquinoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C10H6BrNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) |
| Standard InChI Key | IFSYAWNTGSZGTI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br |
Introduction
Overview
4-Bromoisoquinoline-8-carboxylic acid (CAS 1823254-04-1) is a brominated isoquinoline derivative with the molecular formula and a molecular weight of 252.06 g/mol . This heterocyclic compound features a fused benzene-pyridine ring system substituted with a bromine atom at position 4 and a carboxylic acid group at position 8. Its structural uniqueness and reactivity make it a valuable intermediate in organic synthesis and pharmaceutical research .
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of an isoquinoline scaffold, where the benzene ring is fused to a pyridine ring. Key substituents include:
-
Bromine at position 4, enhancing electrophilic substitution reactivity .
-
Carboxylic acid at position 8, enabling hydrogen bonding and salt formation .
The IUPAC name is 4-bromoisoquinoline-8-carboxylic acid, with the SMILES string C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br .
Synthesis and Optimization
Palladium-Catalyzed Intramolecular Cyclization
A landmark method involves palladium-catalyzed cyclization of o-alkynyl benzyl azides with bromine sources :
-
Reagents: PdBr (1 mol%), CuBr (0.3 mmol), acetic acid.
-
Conditions: 60°C in 1,2-dichloroethane/water (5:0.1 mL).
-
Yield: Up to 83% for 3-phenyl-4-bromoisoquinolin-1(2H)-one .
Carbonylation and Bromination
An alternative route from 8-bromoisoquinoline :
-
Step 1: Carbonylation with CO in methanol yields 8-isoquinolinecarboxylic acid methyl ester (96% yield).
-
Step 2: Bromination using N-bromosuccinimide (NBS) in acetic acid gives 4-bromo-8-methyl ester (90% yield).
-
Step 3: Deprotection with HCl/MeOH affords the final product (71% total yield) .
Comparative Analysis
| Method | Catalyst | Yield (%) | Key Advantage |
|---|---|---|---|
| Pd-catalyzed cyclization | PdBr | 83 | High regioselectivity |
| Carbonylation-bromination | NBS | 71 | Scalable for industrial production |
Applications in Pharmaceutical Chemistry
Antimicrobial Agents
Isoquinoline derivatives exhibit broad-spectrum activity against pathogens like Mycobacterium tuberculosis (MIC <1 μM) . The bromine atom enhances lipophilicity, improving membrane penetration .
Anticancer Research
4-Bromoisoquinoline-8-carboxylic acid serves as a precursor for topoisomerase I inhibitors. For example, indenoisoquinoline analogs derived from this compound show IC values of 5.1 μM against gastric cancer cells .
Sodium/Calcium Channel Modulation
Structural analogs act as ion channel blockers, reducing neuronal excitability. This property is under investigation for pain management .
Comparative Analysis with Analogous Compounds
| Compound | CAS | Structure | Key Difference |
|---|---|---|---|
| 4-Bromoquinoline-8-carboxylic acid | 1416438-29-3 | Quinoline core | Reduced planarity vs. isoquinoline |
| 8-Bromoquinoline-4-carboxylic acid | 121490-67-3 | Bromine at position 8 | Altered electronic distribution |
| 6-Bromoisoquinoline-3-carboxylic acid | 1416713-22-8 | Carboxylic acid at C3 | Varied hydrogen-bonding capacity |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume